
3-(2-Aminopyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopyridin-3-yl)propan-1-ol, also known as 2-Aminopyridine-3-ol (2AP), is a heterocyclic organic compound that is commonly used in the synthesis of organic compounds. It is a colorless solid that is soluble in water and is found in many organic solvents. 2AP is a key component in a variety of organic synthesis reactions, including those involving the synthesis of pharmaceuticals, polymers, and other organic materials. In addition, 2AP is used in the study of chemical reactions, such as in the field of kinetics and thermodynamics.
Applications De Recherche Scientifique
Chemical Modification for Safety
Research into the chemical modification of compounds related to 3-(2-Aminopyridin-3-yl)propan-1-ol, such as 3-methoxy-2-aminopyridine derivatives, has shown that structural adjustments can significantly reduce the potential for mutagenicity and time-dependent drug-drug interactions. These modifications aim to either decrease the electron density of the aminopyridine ring or block the reactive site following metabolic oxidation, thus mitigating safety risks associated with the original compounds (Palmer et al., 2012).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The structure of compounds like 3-(2-Aminopyridin-3-yl)propan-1-ol has been explored in the context of cardioselectivity for beta-adrenoceptor blocking agents. Research in this area has synthesized various derivatives to compare their affinity for beta-1 and beta-2 adrenoceptors against known beta-blockers. Findings from these studies have contributed to understanding the structural factors influencing cardioselectivity, which is crucial for developing safer cardiovascular drugs (Rzeszotarski et al., 1979).
Corrosion Inhibition
Compounds structurally related to 3-(2-Aminopyridin-3-yl)propan-1-ol have been investigated for their potential as corrosion inhibitors. For instance, tertiary amines synthesized from 1,3-di-amino-propan-2-ol demonstrated significant inhibitory effects on carbon steel corrosion, showcasing the utility of such compounds in industrial applications to enhance material longevity (Gao et al., 2007).
Catalytic and Synthetic Applications
The synthesis and investigation of compounds with a structural basis in 3-(2-Aminopyridin-3-yl)propan-1-ol have shown promising applications in catalysis and synthetic chemistry. For example, the preparation of 1,3-bis(5-nitraminotetrazol-1-yl) propan-2-ol from related compounds underlines the potential for creating nitrogen-rich materials with significance in various chemical processes (Klapötke et al., 2017).
Fluorescent Markers from Industrial Waste
Innovative research has led to the development of fluorescent markers using compounds derived from 3-(2-Aminopyridin-3-yl)propan-1-ol and industrial waste products like cardanol and glycerol. These markers, due to their low acute toxicity, have potential applications in biodiesel quality monitoring, highlighting an eco-friendly approach to industrial chemistry (Pelizaro et al., 2019).
Propriétés
IUPAC Name |
3-(2-aminopyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLWTYTSGRYGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673595 |
Source


|
| Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyridin-3-yl)propan-1-ol | |
CAS RN |
89226-78-8 |
Source


|
| Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




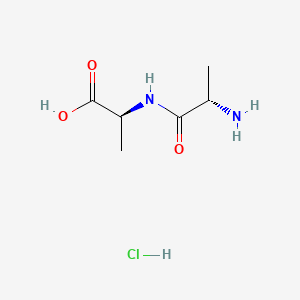

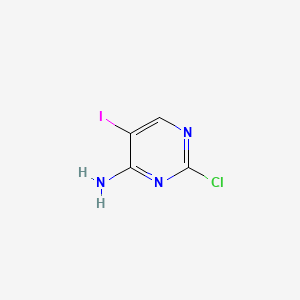
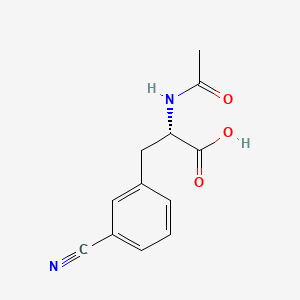
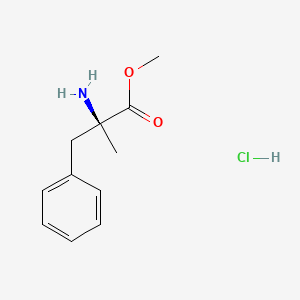
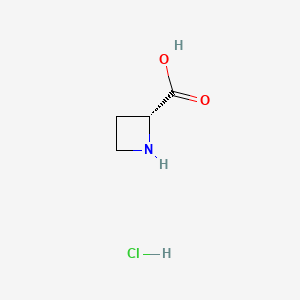
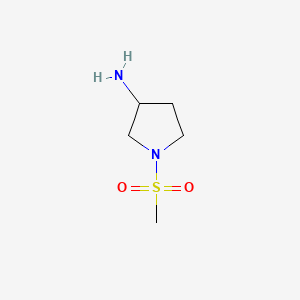

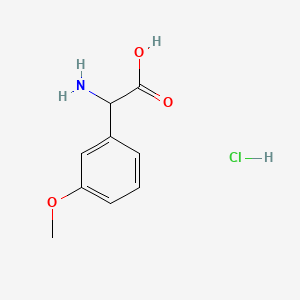
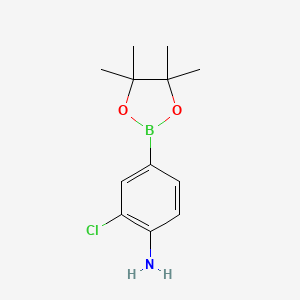
![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)